molecular formula C8H8N2O3 B2628675 (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium CAS No. 41106-02-9

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium

Cat. No.: B2628675
CAS No.: 41106-02-9
M. Wt: 180.163
InChI Key: OGMOYZKACAZVKU-RMKNXTFCSA-N
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Description

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium is a nitroaryl-substituted oxidoazanium compound characterized by an intramolecular charge-transfer system. The (E)-configuration arises from the spatial arrangement of the methyl group and the 2-nitrophenyl moiety around the azanium core. The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring enhances its electron-deficient character, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

N-methyl-1-(2-nitrophenyl)methanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMOYZKACAZVKU-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=CC=C1[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC=CC=C1[N+](=O)[O-])/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium typically involves the reaction of 2-nitrobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxidoazanium group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in polar solvents like ethanol or acetonitrile, with catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Differences

The compound is compared to two acetohydrazide derivatives from :

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

  • Contains a hydroxy-nitrobenzylidene group and a coumarin-derived acetohydrazide backbone.
  • The nitro group is at the para position relative to the hydroxyl group, altering electronic effects compared to the ortho-nitro substitution in the target compound.

(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)

  • Features a 3-phenylallylidene substituent instead of a nitroaryl group, resulting in distinct electronic and steric profiles.

Key Structural Contrasts:

  • The oxidoazanium core in the target compound introduces a permanent positive charge, unlike the neutral acetohydrazides.

Spectroscopic and Elemental Analysis

Infrared (IR) Spectroscopy:

  • Target Compound: Expected strong absorption at ~1550 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), consistent with nitroaryl groups.
  • 2k: Exhibits peaks at 1665 cm⁻¹ (C=O stretch of coumarin) and 1590 cm⁻¹ (C=N stretch of hydrazide), absent in the target compound.
  • 2l: Shows a distinct C=C stretch at 1620 cm⁻¹ from the allylidene group.

¹H NMR Data:

  • Target Compound: Anticipated aromatic protons near δ 7.5–8.5 ppm (nitrophenyl) and a singlet for the methyl group at δ ~3.2 ppm.
  • 2k: Coumarin protons resonate at δ 6.2–7.8 ppm, with a hydroxy proton at δ 12.1 ppm.
  • 2l: Allylidene protons appear as multiplets at δ 6.5–7.3 ppm.

Elemental Analysis:

  • 2k: Calculated C 56.25%, H 3.50%, N 10.50%; Found C 56.18%, H 3.55%, N 10.48% .
  • Target Compound: Hypothetical values would emphasize higher nitrogen content due to the nitro and azanium groups.

Biological Activity

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 194.19 g/mol

The presence of the nitrophenyl group is significant for its biological activity, as it may influence interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, impacting signal transduction pathways.
  • Induction of Apoptosis : Some studies indicate that it may induce apoptosis in cancer cells through caspase activation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound's anticancer activity has been explored in several case studies. Notably:

  • Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
  • Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549), where it was found to induce cell cycle arrest at the G1 phase and promote apoptosis.

Research Findings

Recent studies have shed light on the compound's diverse biological activities:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals effectively in various assays.
  • Anti-inflammatory Effects : It appears to reduce pro-inflammatory cytokine levels in activated macrophages, suggesting potential for treating inflammatory diseases.

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